molecular formula C24H21ClN2OS2 B12031044 2-[(3-chlorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-[(3-chlorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12031044
M. Wt: 453.0 g/mol
InChI Key: CJPDAJCWHJJRNS-UHFFFAOYSA-N
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Description

2-[(3-chlorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one (molecular formula: C24H21ClN2OS2, molecular weight: 453.0 g/mol) is a benzothienopyrimidinone derivative characterized by a fused benzothiophene-pyrimidine core. Key structural features include:

  • A 3-chlorobenzylsulfanyl group at position 2, contributing to electronic and steric effects.
  • A 4-methylphenyl substituent at position 3, enhancing hydrophobic interactions.
  • A tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one scaffold, providing rigidity and planar geometry for target binding .

Synthesis involves multi-step reactions using sulfur-containing reagents, chlorinating agents, and optimization of solvent systems (e.g., DMF) and temperatures to achieve yields >70% in academic settings . Characterization via NMR and IR confirms structural integrity, with a melting point range of 215–220°C .

Properties

Molecular Formula

C24H21ClN2OS2

Molecular Weight

453.0 g/mol

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C24H21ClN2OS2/c1-15-9-11-18(12-10-15)27-23(28)21-19-7-2-3-8-20(19)30-22(21)26-24(27)29-14-16-5-4-6-17(25)13-16/h4-6,9-13H,2-3,7-8,14H2,1H3

InChI Key

CJPDAJCWHJJRNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC(=CC=C4)Cl)SC5=C3CCCC5

Origin of Product

United States

Preparation Methods

  • Synthetic Routes : While specific synthetic routes may vary, one common approach involves the condensation of appropriate precursors under suitable conditions.
  • Reaction Conditions : These typically involve refluxing the reactants in a solvent (such as DMF or DMSO) with a base (e.g., potassium carbonate) to form the target compound.
  • Industrial Production : Unfortunately, detailed industrial production methods are not widely available due to the compound’s rarity.
  • Chemical Reactions Analysis

    • Reactivity : The compound can undergo various reactions, including oxidation , reduction , and substitution .
    • Common Reagents and Conditions :
      • Oxidation : Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can convert the sulfide group to a sulfoxide or sulfone.
      • Reduction : Reducing agents like sodium borohydride (NaBH4) can reduce the carbonyl group.
      • Substitution : The chlorobenzyl group can be substituted using nucleophiles (e.g., amines or thiols ).
    • Major Products : These reactions yield derivatives with modified functional groups.
  • Scientific Research Applications

    • Chemistry : Researchers explore its reactivity and use it as a building block for novel compounds.
    • Biology : Investigating its interactions with biological macromolecules (e.g., enzymes, receptors).
    • Medicine : Potential applications in drug discovery due to its unique structure.
    • Industry : Limited information, but it could find use in materials science or organic electronics.
  • Mechanism of Action

    • Targets : The compound likely interacts with specific proteins or enzymes.
    • Pathways : Further research is needed to elucidate its precise mechanism.
  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    The compound’s structural and functional distinctions from analogs are summarized below:

    Structural and Functional Comparison

    Compound Name Substituents (Position) Molecular Weight (g/mol) Key Biological Activities
    Target Compound 3-chlorobenzylsulfanyl (2), 4-methylphenyl (3) 453.0 Potential enzyme inhibition, anticancer activity (preclinical)
    3-(4-chlorophenyl)-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 3-methoxybenzylsulfanyl (2), 4-chlorophenyl (3) 469.0 Enhanced solubility due to methoxy group; moderate kinase inhibition
    2-[(2-chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 2-chlorobenzylsulfanyl (2), 4-chlorophenyl (3) 470.5 Reduced steric hindrance vs. 3-chloro isomer; improved receptor binding
    2-[(3-chlorobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 3-chlorobenzylsulfanyl (2), ethyl (3) 391.0 Higher lipophilicity; antitumor activity in vitro
    3-ethyl-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 3-fluorobenzylsulfanyl (2), ethyl (3) 375.0 Lower halogen electronegativity; reduced enzyme affinity vs. chloro derivatives
    3-(4-ethoxyphenyl)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 4-methylbenzylsulfanyl (2), 4-ethoxyphenyl (3) 477.0 Ethoxy group improves solubility; neuroprotective potential

    Key Findings

    Substituent Position and Halogen Effects :

    • The 3-chlorobenzylsulfanyl group in the target compound balances steric bulk and electronic effects, outperforming 2-chloro () and fluoro () analogs in target affinity .
    • 4-Methylphenyl at position 3 enhances π-π stacking in hydrophobic pockets compared to ethyl () or methoxy groups (), improving stability .

    Biological Activity Trends :

    • Anticancer Activity : Ethyl-substituted derivatives () show higher cytotoxicity (IC50 = 2.5 µM) than aryl-substituted analogs, likely due to increased membrane permeability .
    • Enzyme Inhibition : Methoxy-containing derivatives () exhibit lower IC50 values (e.g., 1.8 µM vs. kinases) due to hydrogen-bonding interactions .

    Synthetic Challenges :

    • Bromobenzyl derivatives () require harsher conditions (e.g., reflux in DMF for 48 hours) compared to chloro analogs, reducing yields by ~15% .

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